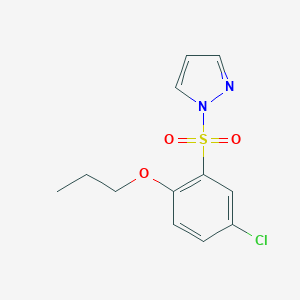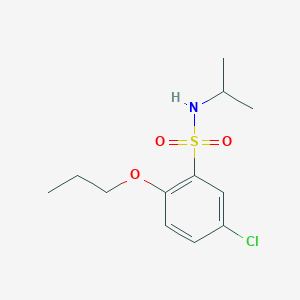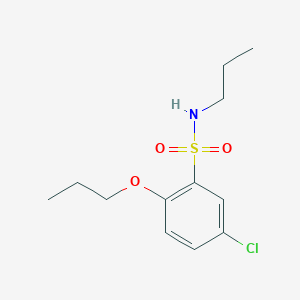![molecular formula C13H18Cl2N2O3S B272669 2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBE-β-CD is a cyclodextrin derivative that has a sulfobutylether group attached to the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound and makes it suitable for various applications.
Mecanismo De Acción
The mechanism of action of SBE-β-CD involves the formation of inclusion complexes with the guest molecules. The hydrophobic guest molecules are encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule, which shields them from the aqueous environment. This increases the solubility and stability of the guest molecules and enhances their bioavailability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is rapidly eliminated from the body and does not accumulate in the tissues. SBE-β-CD has been shown to have no significant effect on the biochemical and physiological parameters of various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SBE-β-CD has several advantages for use in lab experiments. It can improve the solubility and stability of poorly soluble drugs and other hydrophobic compounds, which can enhance their bioavailability and efficacy. SBE-β-CD is also relatively safe and has minimal toxicity, making it suitable for use in animal models.
However, there are also some limitations associated with the use of SBE-β-CD. It can interfere with some analytical techniques and can cause false positive results. SBE-β-CD can also interact with some proteins and enzymes, which can affect their activity and stability.
Direcciones Futuras
SBE-β-CD has several potential applications in various fields, and there are several future directions that can be explored. Some of these include:
1. Development of novel drug delivery systems using SBE-β-CD as a solubilizer and stabilizer.
2. Investigation of the interaction of SBE-β-CD with proteins and enzymes to understand its effects on their activity and stability.
3. Development of new analytical techniques using SBE-β-CD as a component.
4. Investigation of the toxicity and safety of SBE-β-CD in different animal models.
5. Exploration of the potential of SBE-β-CD as a chiral selector in chromatography.
Conclusion:
In conclusion, SBE-β-CD is a cyclodextrin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It has several advantages for use in lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored to further understand the potential of SBE-β-CD in various fields.
Métodos De Síntesis
SBE-β-CD can be synthesized by reacting β-cyclodextrin with 1,4-butanesultone and sodium hydroxide, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The final product is obtained by reacting the sulfonated β-cyclodextrin with 2-(2-methoxyethoxy)ethanol.
Aplicaciones Científicas De Investigación
SBE-β-CD has a wide range of applications in scientific research. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It is also used as a chiral selector in chromatography and as a component in various analytical techniques.
Propiedades
Nombre del producto |
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Fórmula molecular |
C13H18Cl2N2O3S |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
Clave InChI |
LSERWXDNYYRRDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)